molecular formula C29H31N5O5 B601653 ダビガトラン不純物 11 CAS No. 1422495-93-9

ダビガトラン不純物 11

カタログ番号: B601653
CAS番号: 1422495-93-9
分子量: 529.6
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dabigatran Impurity 11: is a byproduct formed during the synthesis of Dabigatran Etexilate, an anticoagulant drug used to prevent strokes and systemic embolism in patients with non-valvular atrial fibrillation. Dabigatran Etexilate is a prodrug that is converted into its active form, Dabigatran, in the body. Impurities like Dabigatran Impurity 11 are crucial to monitor and control during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product .

科学的研究の応用

Analytical Chemistry

Dabigatran Impurity 11 serves as a reference standard in analytical chemistry. It is utilized to develop and validate methods for impurity profiling in pharmaceutical products. This is essential for quality control during the manufacturing process, ensuring that the final product meets regulatory standards and is safe for consumption.

Biological Research

In biological studies, this compound aids researchers in understanding the metabolic pathways and degradation products of Dabigatran Etexilate. By studying these pathways, scientists can better comprehend how the drug and its impurities behave in biological systems, which is vital for assessing their pharmacological effects and potential toxicity.

Pharmaceutical Industry

The pharmaceutical industry relies on monitoring impurities like Dabigatran Impurity 11 to ensure regulatory compliance and quality assurance. This compound's formation during synthesis must be controlled to maintain the therapeutic efficacy of Dabigatran Etexilate while minimizing any adverse effects due to impurities .

Clinical Research

In clinical settings, understanding the implications of Dabigatran Impurity 11 can inform dosing strategies and safety profiles for patients undergoing anticoagulation therapy. Studies have shown that impurities can influence the pharmacokinetics and pharmacodynamics of drugs, making it essential to evaluate their effects on patient outcomes .

Pharmacokinetics

This impurity exhibits a pharmacokinetic profile similar to that of its parent compound, primarily undergoing renal excretion. Its effects on thrombin activity are influenced by factors such as renal function, which is critical for determining appropriate dosing regimens in clinical practice .

Cellular Effects

Dabigatran Impurity 11 influences various cellular processes, particularly in endothelial cells and platelets. It alters gene expression related to coagulation and inflammation, impacting cellular metabolism and function. The compound's interaction with thrombin also affects cell signaling pathways involved in proliferation and survival .

Stability Studies

Forced degradation studies have identified degradation products of Dabigatran Etexilate under various conditions, providing insights into the stability profile of both the drug and its impurities. These studies are crucial for understanding how environmental factors may affect drug integrity over time .

Method Development

A sensitive liquid chromatography-mass spectrometry (LC-MS) method has been developed for analyzing Dabigatran Etexilate and its impurities, including Dabigatran Impurity 11. This method allows for effective detection at low concentrations, facilitating quality control in pharmaceutical formulations .

Study TypeKey Findings
Mechanism of ActionInhibits thrombin via competitive binding
PharmacokineticsPrimarily renal excretion; minimal cytochrome P450 metabolism
Dosage EffectsLow doses inhibit without significant side effects; high doses increase bleeding risk
Stability StudiesStable under standard conditions; prone to hydrolytic degradation under extreme pH
Analytical MethodsDeveloped LC-MS method for sensitive detection of impurities

作用機序

Target of Action

Dabigatran Impurity 11, like Dabigatran, is likely to target thrombin . Thrombin is a plasma serine protease that plays a central role in coagulation and hemostasis .

Mode of Action

Dabigatran Impurity 11, as a derivative of Dabigatran, is expected to act as a direct and reversible inhibitor of thrombin activity . It inhibits the conversion of fibrinogen to fibrin by thrombin, thereby impairing the clotting process and acting as an anticoagulant .

Biochemical Pathways

The primary biochemical pathway affected by Dabigatran Impurity 11 is the coagulation cascade . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation . This action disrupts the coagulation cascade, reducing the risk of thrombus formation and subsequent events such as stroke and pulmonary embolism .

Pharmacokinetics

Dabigatran is rapidly absorbed and converted to its active form after oral administration . Peak plasma concentrations are reached approximately 2 hours after oral administration, and the elimination half-life is 12 to 14 hours . Clearance predominantly occurs via renal excretion of unchanged drug .

Result of Action

The primary molecular effect of Dabigatran Impurity 11 is the inhibition of thrombin, which prevents the conversion of fibrinogen to fibrin . This results in a reduced ability for blood to clot, thereby decreasing the risk of thromboembolic events .

Action Environment

The action of Dabigatran Impurity 11, like Dabigatran, is likely influenced by factors such as renal function, as clearance predominantly occurs via renal excretion . Age may also influence the pharmacokinetics of the drug, with small differences associated with variation in renal function . The drug’s action is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

生化学分析

Biochemical Properties

Dabigatran Impurity 11 plays a role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to interact with thrombin, a key enzyme in the blood coagulation cascade. The nature of this interaction involves competitive inhibition, where Dabigatran Impurity 11 binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation .

Cellular Effects

Dabigatran Impurity 11 influences various cellular processes, particularly in endothelial cells and platelets. It affects cell signaling pathways by inhibiting thrombin, which is known to activate several signaling cascades involved in cell proliferation, migration, and survival. Additionally, Dabigatran Impurity 11 can alter gene expression related to coagulation and inflammation, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of Dabigatran Impurity 11 involves its binding interactions with thrombin. By occupying the active site of thrombin, Dabigatran Impurity 11 inhibits the enzyme’s activity, leading to a decrease in thrombin-mediated reactions. This inhibition is reversible, meaning that the compound can dissociate from thrombin, allowing the enzyme to regain its activity. This reversible inhibition is crucial for maintaining a balance in coagulation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dabigatran Impurity 11 have been studied over time to understand its stability and degradation. It has been found that Dabigatran Impurity 11 is relatively stable under standard laboratory conditions. Under acidic or alkaline conditions, it can undergo hydrolytic degradation, leading to the formation of benzimidic acid derivatives. Long-term studies have shown that Dabigatran Impurity 11 can have sustained effects on cellular function, particularly in inhibiting thrombin activity .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Dabigatran Impurity 11 vary with different dosages. At low doses, it effectively inhibits thrombin activity without causing significant adverse effects. At higher doses, Dabigatran Impurity 11 can lead to toxic effects, including bleeding complications and impaired hemostasis. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Dabigatran Impurity 11 is involved in metabolic pathways related to its parent compound, Dabigatran. It is not metabolized by cytochrome P450 enzymes, which reduces the likelihood of drug-drug interactions. Instead, it undergoes hydrolysis and conjugation reactions, leading to the formation of inactive metabolites that are excreted primarily via the renal route. This metabolic profile ensures that Dabigatran Impurity 11 does not accumulate in the body, minimizing potential toxicity .

Transport and Distribution

Within cells and tissues, Dabigatran Impurity 11 is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells, thereby regulating its intracellular concentration. This interaction with transporters ensures that Dabigatran Impurity 11 is efficiently distributed and eliminated from the body .

Subcellular Localization

Dabigatran Impurity 11 is primarily localized in the cytoplasm of cells, where it exerts its inhibitory effects on thrombin. It does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. This cytoplasmic localization is consistent with its role in modulating thrombin activity and influencing coagulation processes .

化学反応の分析

Types of Reactions: Dabigatran Impurity 11 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce nitroso derivatives, while reduction can yield amino derivatives .

類似化合物との比較

  • Dabigatran Impurity 1
  • Dabigatran Impurity 2
  • Dabigatran Impurity 3
  • Dabigatran Impurity 4
  • Dabigatran Impurity 5

Uniqueness: Dabigatran Impurity 11 is unique in its specific formation pathway and chemical structure. Unlike other impurities, it may form under specific reaction conditions and requires targeted analytical methods for detection and quantification .

生物活性

Dabigatran Impurity 11 is a significant compound derived from the direct thrombin inhibitor dabigatran. Understanding its biological activity is crucial for evaluating its safety and efficacy, particularly in the context of anticoagulation therapy. This article explores the compound's mechanism of action, biochemical properties, cellular effects, pharmacokinetics, and relevant case studies.

Target and Mode of Action
Dabigatran Impurity 11 primarily targets thrombin , a serine protease that plays a critical role in the coagulation cascade by converting fibrinogen into fibrin. The compound acts as a direct and reversible inhibitor of thrombin activity, thereby preventing thrombus formation .

Biochemical Pathways
The inhibition of thrombin by Dabigatran Impurity 11 disrupts the coagulation cascade, leading to decreased thrombin-mediated reactions. This interaction is characterized by competitive inhibition , where the compound binds to the active site of thrombin.

Dabigatran Impurity 11 has shown significant biochemical interactions:

  • Competitive Inhibition : By occupying thrombin's active site, it inhibits the conversion of fibrinogen to fibrin.
  • Cellular Effects : The compound influences endothelial cells and platelets, affecting signaling pathways related to cell proliferation, migration, and survival. It also alters gene expression linked to coagulation and inflammation.

Pharmacokinetics

Dabigatran Impurity 11 is rapidly absorbed and primarily excreted via renal pathways. Its pharmacokinetic profile indicates that it does not undergo significant metabolism by cytochrome P450 enzymes, reducing potential drug-drug interactions .

Dosage Effects in Animal Models

Studies have demonstrated that dosage significantly influences the effects of Dabigatran Impurity 11:

  • Low Doses : Effective inhibition of thrombin activity with minimal adverse effects.
  • High Doses : Increased risk of bleeding complications and impaired hemostasis, emphasizing the need for careful dosage optimization in therapeutic applications.

Stability and Degradation

In laboratory settings, Dabigatran Impurity 11 has been shown to be relatively stable under standard conditions but can degrade under extreme pH levels. Long-term studies indicate sustained effects on cellular function when exposed to this compound over time .

Research Findings and Case Studies

Several studies have explored the biological activity of Dabigatran Impurity 11:

  • Forced Degradation Studies : These studies identified degradation products formed under various conditions, highlighting the stability profile of dabigatran etexilate and its impurities .
  • LC-MS Method Development : A sensitive liquid chromatography-mass spectrometry (LC-MS) method was developed for analyzing dabigatran and its impurities, demonstrating the ability to detect low concentrations effectively .

Data Summary Table

Study TypeKey Findings
Mechanism of ActionInhibits thrombin via competitive binding
PharmacokineticsPrimarily renal excretion; minimal cytochrome P450 metabolism
Dosage EffectsLow doses inhibit without significant side effects; high doses increase bleeding risk
Stability StudiesStable under standard conditions; prone to hydrolytic degradation under extreme pH
Analytical MethodsDeveloped LC-MS method for sensitive detection of impurities

特性

CAS番号

1422495-93-9

分子式

C29H31N5O5

分子量

529.6

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。